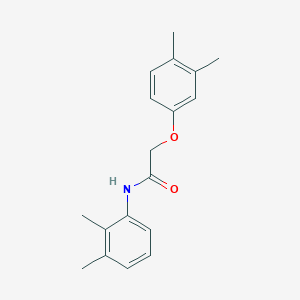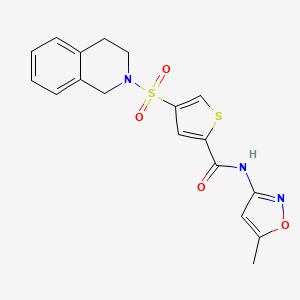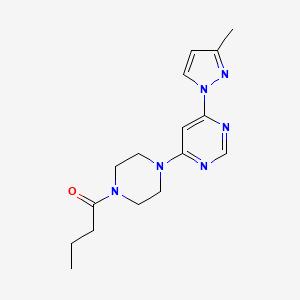![molecular formula C17H19N3O3S2 B5606135 1-(4-methoxyphenyl)-5-methyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5606135.png)
1-(4-methoxyphenyl)-5-methyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives have been extensively studied for their diverse biological activities, including their roles as central nervous system agents and potential therapeutic agents due to their interactions with various receptors and transporters. The synthesis and characterization of such compounds, including those with specific substituents like methoxyphenyl, methylthio, and thiazolyl groups, contribute to understanding their structure-activity relationships and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including cyclocondensation, N-alkylation, and the introduction of specific functional groups to achieve the desired molecular structure. For instance, compounds similar to the one might be synthesized through reactions involving chloroacetamide derivatives and subsequent modifications to introduce methoxyphenyl and thiazolyl groups (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide detailed information on the compound's conformation, bond lengths, angles, and overall geometry, which are crucial for understanding its chemical behavior and interaction with biological targets (Kumara et al., 2017).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-4-(2-methylsulfanyl-1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-11-8-20(12-4-6-13(23-2)7-5-12)15(21)9-19(11)16(22)14-10-25-17(18-14)24-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSAYBQLPYJEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CSC(=N2)SC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5606055.png)




![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5606092.png)
![N-[3-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5606107.png)
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5606118.png)
![7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5606124.png)

![2-(2-chlorophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5606146.png)
![4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol](/img/structure/B5606154.png)
![2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5606156.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5606163.png)